molecular formula C₂₃H₂₇NO₈ B1160710 13S-O-Acetylnarcolinogendiol

13S-O-Acetylnarcolinogendiol

Cat. No.: B1160710
M. Wt: 445.46
Attention: For research use only. Not for human or veterinary use.
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Description

13S-O-Acetylnarcolinogendiol is a chemically modified derivative of the parent compound narcolinogendiol, characterized by an acetyl group esterified at the 13th position with an S-configuration. The acetyl group likely enhances stability or modulates reactivity during synthetic processes, as seen in analogous compounds where protecting groups are employed to shield hydroxyl moieties . Derivatives such as this compound O-tert-Butyldimethylsilyl Ether further highlight its role as a synthetic intermediate, where silyl ether groups are introduced for additional protection or functionalization .

Properties

Molecular Formula

C₂₃H₂₇NO₈

Molecular Weight

445.46

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

The following table summarizes key structural and functional differences between 13S-O-Acetylnarcolinogendiol and related compounds:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Modifications
This compound Diol backbone Acetyl ester (13S position) Not reported Acetylation for stabilization
13-OxoODE Alkyne Oxylipin 13-keto, ω-terminal alkyne 290.4 Click chemistry handle
3-Methylindole Indole Methyl substitution at C3 131.18 Aromatic heterocycle
This compound O-TBDMS Ether Diol backbone Acetyl ester (13S) + silyl ether Not reported Dual protection for synthesis
Key Observations:

Functional Group Diversity: The acetyl group in this compound contrasts with the ketone in 13-OxoODE alkyne, suggesting divergent reactivity. Acetyl esters are hydrolyzable under basic conditions, whereas ketones are more stable but reactive in redox environments . The silyl ether modification in its derivative (O-TBDMS ether) offers superior stability against hydrolysis compared to acetyl groups, making it suitable for multi-step syntheses .

Applications: 13-OxoODE Alkyne is tailored for click chemistry applications due to its terminal alkyne, enabling bioorthogonal labeling in lipidomics . 3-Methylindole, though structurally distinct, shares utility in heterocyclic chemistry but lacks the oxygen-rich functionalization seen in this compound .

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